Gypenoside LI
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gypenosides, including Gypenoside LI, are typically extracted from Gynostemma pentaphyllum using various methods. One effective method involves ultrasonic extraction followed by demalonylation. The extracted solution is heated in a water bath at 95°C to convert malonylgypenosides into their corresponding gypenosides .
Industrial Production Methods: In industrial settings, the extraction process is scaled up using similar principles. The plant material is subjected to ultrasonic extraction, followed by heating and concentration. Advanced techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled with a charged aerosol detector (CAD) are used for the analysis and quality control of the extracted gypenosides .
Chemical Reactions Analysis
Types of Reactions: Gypenoside LI undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other bioactive compounds.
Biology:
- Exhibits significant anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells .
- Demonstrates neuroprotective effects by reducing oxidative stress and inflammation .
Medicine:
- Potential therapeutic agent for treating neurological disorders such as Alzheimer’s and Parkinson’s diseases .
- Shows promise in cardioprotection by promoting mitophagy and activating key signaling pathways .
Industry:
- Utilized in the development of health supplements and functional foods due to its diverse health benefits.
Mechanism of Action
Gypenoside LI exerts its effects through multiple molecular targets and pathways:
Cell Cycle Arrest: It induces cell cycle arrest at the G0/G1 phase by regulating the expression of E2F1 and ERCC6L.
Apoptosis: Promotes apoptosis in cancer cells by activating p38 and ERK MAPK pathways and NF-κB signaling.
Neuroprotection: Reduces oxidative stress and inflammation, thereby protecting nerve cells from damage.
Comparison with Similar Compounds
Gypenoside LI is unique among gypenosides due to its potent anti-cancer and neuroprotective properties. Similar compounds include:
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJZMSTVPKBWKB-XUYZQZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317573 | |
Record name | Gypenoside LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94987-10-7 | |
Record name | Gypenoside LI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94987-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gypenoside LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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